protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-
Brand Name: Vulcanchem
CAS No.: 122756-41-6
VCID: VC0047448
InChI: InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1
SMILES: CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N
Molecular Formula: C80H129N31O24
Molecular Weight: 1909.1 g/mol

protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-

CAS No.: 122756-41-6

Main Products

VCID: VC0047448

Molecular Formula: C80H129N31O24

Molecular Weight: 1909.1 g/mol

protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- - 122756-41-6

CAS No. 122756-41-6
Product Name protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-
Molecular Formula C80H129N31O24
Molecular Weight 1909.1 g/mol
IUPAC Name (3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1
Standard InChIKey FLJKGOMXFGAKRA-ALJWVBQFSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N
SMILES CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N
Canonical SMILES CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N
Synonyms 4-azidophenylalanine(10)PKI (6-22)amide
4-N3-Phe(10)-PKI (6-22)NH2
PKI (6-22)amide, 4-azido-Phe(10)-
PKI-APHE
protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-
PubChem Compound 16132227
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator